Butyl epoxystearate

Description

Properties

IUPAC Name |

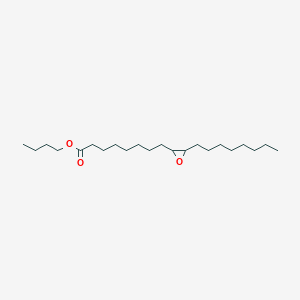

butyl 8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-8-10-13-16-20-21(25-20)17-14-11-9-12-15-18-22(23)24-19-6-4-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXXLIKDYGCVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883299 | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Butyl 9,10-epoxystearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.910 @ 20 °C | |

| Record name | BUTYL 9,10-EPOXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

106-83-2 | |

| Record name | Butyl 3-octyl-2-oxiraneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 9,10-epoxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl epoxystearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3-octyloxiran-2-octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 9,10-EPOXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Mechanistic Investigations of Butyl Epoxystearate

Epoxidation Methodologies for Butyl Oleate (B1233923) Precursors

The primary route to synthesizing Butyl epoxystearate involves the epoxidation of its precursor, Butyl oleate. This process transforms the double bond in the oleic acid portion of the ester into an oxirane (or epoxide) ring. The most industrially significant and widely studied method for this transformation is peracid-mediated epoxidation. semanticscholar.orgcsic.es This technique is valued for its efficiency in producing epoxidized fatty esters, which are used as plasticizers and stabilizers, particularly for polymers like polyvinyl chloride (PVC). researchgate.netscribd.comocl-journal.org

Peracid-Mediated Epoxidation

Peracid-mediated epoxidation, often referred to as the Prilezhaev reaction, is the conventional method for epoxidizing vegetable oils and their derivatives. semanticscholar.orgcsic.es The reaction involves an oxygen transfer from a peracid to the alkene functionality of the butyl oleate molecule. csic.es This process can be carried out using pre-formed peracids, but for industrial-scale and safety reasons, the in situ generation of the peracid is preferred. scribd.comgoogle.com In this approach, a carboxylic acid reacts with hydrogen peroxide within the reaction mixture to continuously form the peracid, which then epoxidizes the butyl oleate. scribd.comgoogle.com

The in situ method involves reacting a carboxylic acid, typically formic acid or acetic acid, with hydrogen peroxide to generate the corresponding peracid (performic acid or peracetic acid). semanticscholar.orgcsic.es This peracid then acts as the oxidizing agent to convert the double bond of butyl oleate into an epoxide ring. acs.org

Formic acid is often favored as it exhibits high reactivity and can form performic acid without the need for a catalyst. ijcce.ac.ir The reaction between formic acid and hydrogen peroxide creates performic acid, which then epoxidizes the oleic acid moiety. ijcce.ac.irlpnu.ua The use of acetic acid to generate peracetic acid in situ is also a common and effective method. google.comgoogle.com Studies comparing the two have found that acetic acid can be a more effective oxygen carrier than formic acid, sometimes resulting in a higher conversion of double bonds. acs.orgdiscoveryjournals.org However, the formation rate of peracetic acid from acetic acid and hydrogen peroxide is comparatively slow, which can be a consideration in process design. google.com The choice between formic and acetic acid depends on desired reaction kinetics, cost, and catalyst system. google.comdiscoveryjournals.org

To accelerate the formation of the peracid, particularly peracetic acid, a strong acid catalyst is typically employed. google.comdss.go.th Homogeneous catalysts like sulfuric acid have been proven to be efficient in the epoxidation of cottonseed oil using in situ generated peracids. discoveryjournals.org However, the use of strong mineral acids presents challenges, including equipment corrosion and the need for neutralization and purification of the final product. dss.go.thcirad.fr These strong acids can also promote undesirable side reactions, such as the opening of the newly formed oxirane ring. discoveryjournals.orgdss.go.thcirad.fr

To overcome these drawbacks, heterogeneous solid acid catalysts, such as strongly acidic ion exchange resins, are widely used. google.commdpi.com These resins, which are typically sulfonated copolymers of styrene (B11656) and divinylbenzene, offer a significant advantage as they can be easily separated from the reaction mixture and potentially reused. google.comdiscoveryjournals.org Amberlite IR-120 is a frequently cited example of a nuclear sulfonic type cation exchange resin used for this purpose. google.comacs.orgdiscoveryjournals.org In this process, butyl oleate, acetic acid, and hydrogen peroxide are heated in the presence of the resin, which catalyzes the in situ formation of peracetic acid and the subsequent epoxidation. google.com

Different ion exchange resins show varying levels of effectiveness. Studies have compared macroporous resins like Amberlyst 15 and gel-type (non-porous) resins like Amberlite IR-120. While porous resins may offer higher conversion rates, non-porous resins can sometimes provide better selectivity for epoxide formation. lp.edu.ua The selection of the resin can be crucial; for instance, research has shown that resins with a lower degree of cross-linking (like Dowex 50WX2) may favor the formation of diols (from ring-opening), whereas more cross-linked resins (like Amberlite IR-120) tend to preferentially yield the desired epoxide. d-nb.info

The following table summarizes the performance of various acidic ion exchange resins in the epoxidation of oleic acid derivatives.

| Catalyst | Type | Substrate | Conversion (%) | Selectivity for Epoxide (%) | Reference |

| Amberlite IR-120 | Sulfonated Styrene-DVB | Butyl Oleate | - | - | google.com |

| Amberlite IR-120H | Sulfonated Styrene-DVB | Canola Oil | 90 | - | discoveryjournals.org |

| Amberlite IR-120 | Sulfonated Styrene-DVB | Ethyl Oleate | 99 | - | lp.edu.ua |

| Amberlyst 15 | Macroporous Sulfonated Styrene-DVB | Sunflower Oil | - | 65-70 | lp.edu.ua |

| Amberlyst 16 | Macroporous Sulfonated Styrene-DVB | Soybean Oil | ~98 | - | lp.edu.ua |

Table is for illustrative purposes. Direct comparison is limited as reaction conditions vary between studies.

The efficiency of butyl oleate epoxidation is highly dependent on several process variables, with temperature and the molar ratios of reactants being among the most critical. nih.gov

Temperature plays a significant role in the epoxidation reaction, influencing both the reaction rate and the selectivity towards the desired epoxide product. nih.gov Generally, increasing the temperature accelerates the reaction kinetics, including the formation of the peracid and the epoxidation itself. nih.govresearchgate.net However, excessively high temperatures can be detrimental.

Studies on the epoxidation of palm fatty acids to produce this compound showed that at 60–65°C, high conversion was achieved after 2 hours. researchgate.net In contrast, at higher temperatures of 70-75°C and 80-85°C, the reaction was slower, and prolonged exposure led to the degradation of the oxirane ring. researchgate.net Other research on the in situ epoxidation of oleic acid found that while higher temperatures (60-70°C) increased the reaction rate, they also significantly promoted side reactions, primarily the hydrolytic opening of the oxirane ring. discoveryjournals.orgresearchgate.net Optimal temperatures are often found in a moderate range, typically between 40°C and 75°C, to balance a reasonable reaction rate with minimal product degradation. google.comijcce.ac.irnih.govresearchgate.net For instance, one optimization study identified 50°C as the ideal temperature for synthesizing epoxidized oil from a waste cooking oil and oleic acid mixture. nih.gov

The following table presents findings on the effect of temperature on epoxidation from various studies.

| Substrate | Catalyst/Method | Temperature (°C) | Observation | Reference |

| Palm Fatty Acid Butyl Ester | In situ peracid | 60-65 | Good conversion to this compound achieved. | researchgate.net |

| Palm Fatty Acid Butyl Ester | In situ peracid | 70-85 | Slower reaction and degradation of oxirane ring. | researchgate.net |

| Oleic Acid | In situ peracetic acid | 40-50 | Kinetic model fits well, minimal side reactions. | researchgate.net |

| Oleic Acid | In situ peracetic acid | 60-70 | Increased rate of side reactions (ring opening). | researchgate.net |

| Hybrid WCO/Oleic Acid | In situ performic acid | 50 | Identified as optimal for maximizing oxirane yield. | nih.gov |

The molar ratios of the reactants—specifically the carboxylic acid and hydrogen peroxide relative to the amount of double bonds (ethylenic unsaturation) in the butyl oleate—are crucial for maximizing the yield and selectivity of the epoxidation process. discoveryjournals.org

An excess of hydrogen peroxide is generally required to drive the reaction towards completion and to compensate for its potential decomposition at reaction temperatures. semanticscholar.org Research on canola oil epoxidation determined an optimal hydrogen peroxide to ethylenic unsaturation molar ratio of 1.5:1. discoveryjournals.org For the epoxidation of oleic acid using a performic acid system, a hydrogen peroxide to oleic acid molar ratio of 2:1 was found to be optimal. ijcce.ac.ir However, a very large excess of hydrogen peroxide can sometimes promote side reactions, leading to a decrease in epoxide yield over longer reaction times. mdpi.com

The molar ratio of the carboxylic acid to the double bonds also has a significant impact. For the performic acid process, a formic acid to oleic acid molar ratio of 1.64:1 was identified as optimal. ijcce.ac.ir In the peracetic acid process catalyzed by Amberlite resin, a ratio of 0.5:1 for acetic acid to ethylenic unsaturation was found to be ideal. discoveryjournals.org Using too much carboxylic acid can be detrimental, as it increases the acidity of the medium and promotes the cleavage of the oxirane ring into undesired by-products like diols. ijcce.ac.irdiscoveryjournals.org Conversely, an insufficient amount of carboxylic acid can lead to an unstable reaction. ijcce.ac.ir Therefore, optimizing these molar ratios is a key step in developing an efficient epoxidation process for this compound. nih.gov

The table below details optimal molar ratios found in various epoxidation studies.

| Substrate | Carboxylic Acid | H₂O₂:Unsaturation Ratio | Carboxylic Acid:Unsaturation Ratio | Key Finding | Reference |

| Canola Oil | Acetic Acid | 1.5:1 | 0.5:1 | Optimal conditions for 90% conversion. | discoveryjournals.org |

| Oleic Acid | Formic Acid | 2:1 | 1.64:1 | Optimal conditions for 80% relative conversion. | ijcce.ac.ir |

| Soybean Oil | Formic Acid | 1:1 to 2:1 | 0.25:1 to 0.5:1 | Recommended range for epoxidation. | google.com |

| FAMEs | - | 8:1 | - | Maximum yield (~70%) achieved at this ratio. | mdpi.com |

| Hybrid WCO/Oleic Acid | Formic Acid | - | 1:1 | Identified as optimal in Taguchi analysis. | nih.gov |

Influence of Process Variables on Epoxidation Efficiency

Reaction Time and Conversion Kinetics

The kinetics of the epoxidation of the oleate precursor to this compound are significantly influenced by reaction parameters such as time, temperature, and catalyst concentration. The duration of the reaction is a critical factor that must be optimized to maximize conversion while avoiding product degradation. Excessively long reaction times, from 6 to 12 hours, can lead to an increase in side reactions, including the opening of the oxirane ring. mdpi.com

In chemo-enzymatic processes, the concentration of the lipase (B570770) catalyst has a profound effect on reaction speed. For instance, in the epoxidation of soybean oil, increasing the concentration of lipase B to 20 wt% allowed for the conversion to reach a stable level of 95–99% within 4 hours at 50°C. mdpi.com In contrast, a conversion of only 40% was achieved after 2 hours under the same conditions. mdpi.com For the epoxidation of cottonseed oil using in-situ generated peroxyacetic acid, higher temperatures and increased concentrations of acid catalyst were found to reduce the required reaction time. discoveryjournals.org Optimal epoxide yield under specific conditions (0.5 mole of glacial acetic acid and 1.1 mole of hydrogen peroxide per mole of unsaturation, with 5 wt.% ion exchange resin) was achieved over a reaction period of 8 hours at 75°C. discoveryjournals.org

The thermal polymerization kinetics of 9,10-epoxystearic acid, a related compound, show that the reaction rate approximately doubles for every 10°C increase in temperature. acs.org This highlights the strong dependence of conversion rates on thermal conditions. For the epoxidation of methyl oleate, a close analogue to the precursor of this compound, complete epoxidation could be achieved at temperatures between 40–60°C, with higher temperatures leading to shorter reaction times. researchgate.net

Table 1: Effect of Reaction Time and Catalyst on Conversion

| Substrate | Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Soybean Oil | Lipase B (20 wt%) | 50 | 2 | 40 | mdpi.com |

| Soybean Oil | Lipase B (20 wt%) | 50 | 4 | 95-99 | mdpi.com |

| Corn Oil | Stearic Acid / H₂O₂ | 35 | 10 | 85.3 | mdpi.com |

| Cottonseed Oil | Peroxyacetic Acid / H₂SO₄ | 60 | - | ~78 | discoveryjournals.org |

| Methyl Oleate | Lipase / H₂O₂ | 40-60 | - | ~100 | researchgate.net |

Chemo-Enzymatic Epoxidation Approaches

Chemo-enzymatic epoxidation has emerged as a significant alternative to traditional chemical methods for producing this compound. This approach utilizes enzymes, typically lipases, to catalyze the formation of a peracid in situ, which then acts as the epoxidizing agent. A key advantage of this method is the avoidance of strong mineral acids that are often used in conventional epoxidation. mdpi.com This not only mitigates equipment corrosion but also minimizes acid-catalyzed side reactions like the hydrolytic opening of the oxirane ring, leading to higher selectivity towards the desired epoxide. mdpi.comcirad.fr

The process generally involves the reaction of a carboxylic acid (often the fatty acid substrate itself) with hydrogen peroxide, catalyzed by a lipase, to form a peroxycarboxylic acid. acs.orgresearchgate.net This intermediate subsequently transfers an oxygen atom to the double bond of the butyl oleate molecule. The entire process can be conducted as a "one-pot" synthesis, combining esterification and epoxidation steps. discoveryjournals.org The use of immobilized enzymes, such as Candida antarctica lipase B (CALB) immobilized on an acrylic resin (commercially known as Novozym® 435), is common in these systems, facilitating catalyst recovery and reuse. discoveryjournals.orgnih.gov

Lipase-Catalyzed Esterification for Peracid Formation

The core of the chemo-enzymatic method is the lipase-catalyzed formation of a peracid, which is the true oxidizing agent. Lipases, such as Candida antarctica Lipase B (CalB), are highly efficient in catalyzing the in situ synthesis of peracids from carboxylic acids and hydrogen peroxide. researchgate.net The reaction, known as perhydrolysis, involves the enzymatic reaction of a carboxylic acid ester or a free fatty acid with hydrogen peroxide. openagrar.de

Two primary biocatalytic pathways for peracid formation are utilized:

Direct Perhydrolysis of Carboxylic Acids: A lipase catalyzes the reaction between a carboxylic acid and hydrogen peroxide to yield the corresponding peroxycarboxylic acid and water. openagrar.de

Perhydrolysis of Esters: A lipase catalyzes the reaction of a carboxylic acid ester with hydrogen peroxide, producing a peroxycarboxylic acid and an alcohol. openagrar.de

Effect of Enzyme Catalysts and Their Stability

The stability of the enzyme catalyst is a critical factor for the industrial viability of chemo-enzymatic epoxidation. The primary challenge is the deactivation of the lipase by hydrogen peroxide, a key reactant in the process. mdpi.comacs.org Studies on immobilized Candida antarctica lipase B (Novozym® 435) have shown that the enzyme's stability is highly dependent on both temperature and hydrogen peroxide concentration. researchgate.net

At 20°C, the enzyme retains stability even in the presence of 6–12 M hydrogen peroxide. However, at 60°C, the enzyme rapidly loses activity, with the rate of deactivation increasing with higher H₂O₂ concentrations. researchgate.net The reaction product, epoxystearic acid, has also been shown to cause slight enzyme deactivation at 50°C. mdpi.comresearchgate.net In contrast, the enzyme shows good stability in the presence of reactants like oleic acid and solvents such as toluene (B28343). researchgate.net The use of toluene as a solvent has been reported to extend the operational lifetime of lipase for up to 15 cycles. mdpi.com

To mitigate enzyme deactivation, process strategies such as the use of semibatch reactors have been investigated. By continuously adding hydrogen peroxide at a controlled rate, its concentration in the reaction mixture is kept low, which helps to preserve the catalyst's activity and stability. acs.org Co-immobilization of multiple enzymes is another strategy that can enhance stability across a broader range of temperatures and pH values. mdpi.com

Table 2: Stability of Immobilized Candida antarctica Lipase B (Novozym® 435) under Various Conditions

| Component | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| Toluene/Water Mixture | 20-60 | No deactivation observed within 48 h. | researchgate.net |

| Oleic Acid | 50 | No significant deactivation. | researchgate.net |

| Epoxystearic Acid | 50 | Slight enzyme inactivation. | mdpi.comresearchgate.net |

| Hydrogen Peroxide (6-12 M) | 20 | Enzyme is relatively stable. | researchgate.net |

| Hydrogen Peroxide | 60 | Rapid loss of activity. | researchgate.net |

Influence of Free Fatty Acids on Reaction Progression

Free fatty acids (FFAs) play a multifaceted role in the chemo-enzymatic synthesis of this compound. They can act as essential precursors for the in situ generation of peracids, which are the active epoxidizing agents. In many systems, the presence of FFAs, such as oleic or stearic acid, is shown to enhance the enzymatic epoxidation of vegetable oils. mdpi.comnih.gov The FFA acts as an "active oxygen carrier" by being converted into a peroxy acid by the lipase, which then epoxidizes the unsaturated ester.

However, the presence and concentration of FFAs must be carefully managed. In some cases, such as the epoxidation of soybean oil, the FFAs naturally present due to partial hydrolysis of triglycerides are sufficient to drive the reaction, and external addition is not required to achieve high conversion. mdpi.com Conversely, the accumulation of FFAs, particularly epoxidized free fatty acids, can be detrimental to subsequent chemical modifications. For example, the presence of carboxylic groups from epoxidized FFAs was found to impede a downstream acrylation reaction. cirad.fr Furthermore, in different biocatalytic systems, fatty acid contamination has been observed to lower the efficiency of epoxidation. wur.nl Thus, while essential for peracid formation, the concentration of free fatty acids can influence reaction rates and impact the purity and reactivity of the final this compound product.

Transition Metal Complex Catalysis

Transition metal complexes offer a powerful alternative to enzymatic and traditional acid-catalyzed epoxidation methods. These catalysts can facilitate the epoxidation of unsaturated fatty acid esters, the precursors to this compound, often with high selectivity and under specific reaction conditions. Various metal-based systems, particularly those involving molybdenum and chromium, have been investigated for their catalytic activity in the epoxidation of olefins, including long-chain fatty esters like methyl oleate. nih.gov

These catalytic systems typically use an oxygen donor, such as tert-butylhydroperoxide (TBHP) or hydrogen peroxide, to transfer an oxygen atom across the double bond. nih.gov The nature of the metal center and the surrounding ligands significantly influences the catalyst's activity, selectivity, and stability. researchgate.net The development of these catalysts aims to achieve high conversion rates and yields while minimizing side reactions, providing a versatile tool for the synthesis of epoxidized compounds. rsc.org

Specific Catalytic Systems (e.g., Chromium-Salen Complexes)

Among the various transition metal catalysts, chromium-salen complexes have been specifically explored for the epoxidation of long-chain fatty esters. Salen-type ligands are tetradentate Schiff bases that form stable complexes with various metals, including chromium. sigmaaldrich.comtudublin.ie These complexes, such as (salen)CrᴵᴵᴵCl, have been shown to be effective catalysts for the epoxidation of unfunctionalized olefins and can provide a high degree of stereochemical control. sigmaaldrich.com

In the context of fatty ester epoxidation, research has demonstrated the utility of (salen)CrᴵᴵᴵCl systems, particularly in solvent-free conditions. The reaction temperature is a critical parameter; for instance, in the copolymerization of fatty acid epoxides, higher temperatures can lead to increased molecular weights, although side reactions may become more prevalent above 150°C. The choice of solvent also has a notable impact, with studies showing that the use of toluene can reduce reaction rates compared to solvent-free systems. Chromium-salen complexes are also active in the ring-opening copolymerization of fatty acid epoxides with cyclic anhydrides, highlighting their versatility in processing these bio-based monomers into functional polyesters. acs.orgrsc.org

Solvent-Free Reaction Conditions

The synthesis of this compound under solvent-free conditions represents a significant advancement in green chemistry, minimizing waste and avoiding the use of potentially hazardous solvents. Research has demonstrated the feasibility and efficiency of this approach using various catalytic systems.

One notable method involves the use of a (salen)Cr(III)Cl/n-Bu4NCl system, which facilitates the epoxidation of butyl oleate at temperatures ranging from 110–198°C. This system is particularly effective for long-chain fatty esters. In these solvent-free systems, reaction rates can be significantly higher compared to those in solvents like toluene. For instance, a 71% yield can be achieved in 20 hours under solvent-free conditions, whereas the yield in toluene is only 51% for the same duration.

Another approach utilizes zinc(II) perchlorate (B79767) hexahydrate as a Lewis acid catalyst for the ring-opening of methyl epoxystearate with various amines under solvent-free conditions, highlighting the versatility of solvent-free methods for further derivatization of epoxidized fatty acid esters. acs.org Additionally, magnesium stearate (B1226849) has been shown to be a highly efficient catalyst for the solvent-free ring-opening of methyl 9,10-epoxystearate (B1258512), achieving 99% conversion and 94% yield after 12 hours at 160°C. csic.es

The choice of oxidant is also crucial. While hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, its stability can be an issue at higher temperatures (>50°C), where it can decompose and reduce selectivity. Tert-butyl hydroperoxide is another effective oxidant that can be used in solvent-free batch reactors.

Molecular Weight Control and Byproduct Formation in Polymerization

Control over molecular weight and the minimization of byproducts are critical aspects of the polymerization of this compound and related epoxy monomers. The molecular weight of polymers derived from epoxy stearates can be influenced by several factors, including reaction temperature and the choice of catalyst and co-catalyst.

In the copolymerization of epoxides with cyclic anhydrides, temperature plays a significant role. For instance, in certain (salen)Cr(III)Cl-catalyzed systems, the number-average molecular weight (Mₙ) of the resulting polyester (B1180765) can increase from 2,250 g/mol at 112°C to 5,050 g/mol at 198°C. However, temperatures above 150°C can lead to the formation of polyether byproducts. Similarly, in the microwave-assisted copolymerization of epoxidized waste cooking oil with phthalic anhydride, lowering the reaction temperature from 100°C to 90°C and 80°C resulted in improved weight-average molecular weights (Mw) of 6750 g/mol and 6050 g/mol , respectively, with narrower dispersity. mdpi.com

The catalyst and co-catalyst ratio is another key parameter. Decreasing the catalyst and co-catalyst ratio can lead to a gradual decrease in the average molecular weight of the copolymers. mdpi.com For molecular weight control during the polymerization of vinyl monomers, which can be copolymerized with epoxy-functionalized monomers, regulators or modulators such as aldehydes (e.g., acetaldehyde, propionaldehyde, butyraldehyde) can be used. google.com These are typically used in amounts of 0.02 to 10.0% by weight based on the monomer. google.com

Byproduct formation is a common challenge. In the epoxidation of oleic acid, side reactions can lead to the formation of α,β-diols, acetals, and mono-esters. mdpi.comsim2.be The purity of the starting materials is also crucial, as impurities can lead to undesirable side products. mdpi.com For example, the presence of other unsaturated fatty acids in industrial-grade oleic acid can result in a variety of cleavage products. mdpi.com During the hydrogenolysis of epoxides, the choice of solvent can lead to byproducts; for example, chlorinated impurities in α,α,α-trifluorotoluene can form chlorohydrins. csic.es

Advanced Reactor Designs for Scalable Synthesis

Continuous Flow Reactor Applications

Continuous flow reactors offer significant advantages for the scalable synthesis of this compound, primarily by enhancing heat and mass transfer, which leads to improved selectivity and safety. lancs.ac.uk These systems allow for precise control over reaction parameters such as residence time, which is typically in the range of 2–4 hours for peracetic acid-mediated epoxidation.

The use of heterogeneous catalysts, such as immobilized lipases or molybdenum complexes on mesoporous silica, is particularly well-suited for continuous flow processes, as it facilitates catalyst recycling and reduces operational costs. For example, Mo-MCM-41 has been used in a continuous flow setup for epoxidation, achieving high selectivity. mdpi.com Slug flow reactors, a type of continuous flow reactor, have been shown to enhance mass transfer, which can improve epoxide selectivity by minimizing side reactions.

The development of continuous flow approaches is driven by the need for safer, more efficient, and energy-conscious chemical production. lancs.ac.uk The enclosed nature of these reactors enhances safety when handling hazardous reagents and allows for rapid optimization of reaction conditions with minimal energy consumption. lancs.ac.uk

Rotating Packed Bed Reactor for Catalyst Separation and Reuse

The rotating packed bed reactor (RBR) is an advanced reactor design that has shown great promise for the epoxidation of fatty acids and their esters, offering a streamlined process for catalyst separation and reuse. spinchem.comresearchgate.net In an RBR, the catalyst, often a solid ion-exchange resin like Amberlite® IRC120 H, is held in a rotating cylinder. spinchem.comspinchem.com Centrifugal force causes the liquid reactants to pass through the solid catalyst bed at a high flow rate, leading to very efficient mass transfer. spinchem.com

The RBR design enables fast reactions without the risk of damaging the solid catalyst particles. spinchem.com The ability to easily reuse the catalyst, such as the demonstrated stability of Amberlite® IRC120 H in tall oil fatty acid epoxidation, makes the process more economical and sustainable. spinchem.comresearchgate.net Furthermore, RBRs can be used to tune product molecular weight distribution in polymerization reactions. google.com

Epoxidation Precursors and Their Influence on this compound Synthesis

Butyl Oleate Derived from Diverse Vegetable Oils and Fatty Acids

Butyl oleate, the precursor for this compound, can be synthesized from a variety of vegetable oils and their constituent fatty acids. The source of the oleic acid significantly influences the composition and properties of the final epoxidized product.

Common sources for oleic acid include palm oil, soybean oil, castor oil, and olive oil. researchgate.netatamanchemicals.comresearchgate.net Palm oil, in particular, is a major feedstock due to its high production volume and fatty acid composition. researchgate.netresearchgate.net Butyl oleate can be prepared from palm fatty acids through esterification with butanol using a sulfuric acid catalyst, or from refined, bleached, and deodorized (RBDO) palm olein via transesterification. researchgate.net Similarly, rape oil fatty acids, often derived from waste grease from edible oil refining, can be hydrolyzed and then esterified with butanol to produce high-purity butyl oleate at a lower cost. google.com

The fatty acid composition of the source oil is a critical factor. For instance, industrial-grade oleic acid often has a purity of around 80% and contains other monounsaturated and polyunsaturated fatty acids. mdpi.com The presence of these other fatty acids, such as linoleic acid, will lead to the formation of other epoxidized products alongside this compound. mdpi.comgoogle.com

The synthesis of butyl oleate from these natural sources typically involves hydrolysis of the triglycerides to yield free fatty acids, followed by esterification with butanol. atamanchemicals.comgoogle.com The properties of the resulting butyl oleate, such as its iodine value, are key indicators of its suitability for epoxidation. For example, butyl ester derived from palm fatty acid with a high oleic fraction had an initial iodine value of 75.07, which decreased to 2.98 after epoxidation, indicating a near-complete conversion of the double bonds. researchgate.net

Palm Oil and Palm Fatty Acid Fractions

Palm oil is a significant feedstock for the production of this compound due to its favorable fatty acid composition, particularly its high content of oleic acid. researchgate.netresearchgate.net The synthesis from palm oil or its fractions, such as palm fatty acid distillate (PFAD) and refined, bleached, and deodorized (RBDO) olein, is a well-documented pathway. researchgate.netiopri.co.id

The process typically involves two main stages:

Esterification/Transesterification: Unsaturated fatty acids from palm oil are first converted into their butyl esters. This can be achieved through the direct esterification of the fatty acids with butanol, often using an acid catalyst like sulfuric acid. researchgate.net Alternatively, for triglycerides present in palm oil (like RBDO), a transesterification reaction with butanol is employed to produce butyl oleate. researchgate.net Enzymatic routes using immobilized lipases in a solvent-free system have also been explored for the synthesis of butyl esters from palm fatty acid distillate. csic.es

Epoxidation: The resulting butyl ester, which is rich in butyl oleate, undergoes epoxidation. A common method is the in situ generation of a peracid, such as peracetic acid or performic acid, by reacting hydrogen peroxide with acetic acid or formic acid. researchgate.netijcce.ac.ir This reaction is often catalyzed and carried out in a solvent like n-hexane.

Research conducted by the Indonesian Oil Palm Research Institute detailed the preparation of this compound from both palm fatty acid and RBDO. researchgate.net In their work, the butyl ester of the high-oleic fraction was epoxidized. The reaction conditions were optimized to achieve a high conversion rate. researchgate.net At a temperature of 60–65°C, the conversion of butyl ester to this compound was achieved after 2 hours, yielding a product with an oxirane oxygen content of 3.86% and a low iodine value of 2.98, indicating successful epoxidation of the double bonds. researchgate.net

Table 1: Research Findings on this compound Synthesis from Palm Fatty Acid researchgate.net

| Parameter | Initial Value (Butyl Ester) | Final Value (this compound) |

| Iodine Value | 75.07 | 2.98 |

| Oxirane Oxygen (%) | - | 3.86 |

| Saponification Value | - | 165.71 |

| Yield (%) | - | 96 |

| Reaction Temperature | - | 60-65°C |

| Reaction Time | - | 2 hours |

Soybean Oil and Castor Oil

Soybean oil and castor oil are traditionally used raw materials for producing epoxidized plasticizers, including this compound. researchgate.netresearchgate.netjustia.com The synthetic approach is analogous to that for palm oil, leveraging the unsaturated fatty acid content of these oils. Soybean oil is rich in oleic and linoleic acids, while castor oil's main component is ricinoleic acid, which contains both a double bond and a hydroxyl group.

The synthesis from soybean oil typically involves:

Transesterification: Soybean oil is reacted with methanol (B129727) to produce fatty acid methyl esters (FAMEs), a process from which glycerol (B35011) is removed as a byproduct. google.com These methyl esters can then be transesterified with butanol to yield the corresponding butyl esters, or the oil can be directly transesterified with butanol.

Epoxidation: The resulting butyl soyate is then epoxidized. Epoxidized soybean oil (ESBO) is a widely produced secondary plasticizer, and similar chemistry is applied to its ester derivatives. justia.commdpi.com

For castor oil, the presence of the hydroxyl group on ricinoleic acid offers additional reaction possibilities. However, for this compound synthesis, the focus remains on the double bond. The process involves esterification or transesterification to form butyl ricinoleate, followed by the epoxidation of the C9-C10 double bond. mdpi.com Acetylated derivatives of castor oil have also been blended with epoxidized fatty acid esters for plasticizer applications. google.com

Tall Oil Fatty Acids and Methyl Esters

Tall oil, a byproduct of the wood pulping process, is another valuable renewable source of fatty acids (TOFA), primarily oleic and linoleic acids, making it a suitable precursor for epoxidized esters. google.com this compound and other epoxidized tallates are used commercially as secondary plasticizers. justia.com

The synthesis can proceed via two routes:

Esterification and Epoxidation: Tall oil fatty acids are first esterified with butanol to form butyl tallate, which is then epoxidized.

Epoxidation and Esterification: Alternatively, the tall oil fatty acids can be epoxidized first, followed by esterification of the resulting epoxidized fatty acids with butanol.

Recent research has focused on developing bio-based polymers from TOFA. mdpi.com In these studies, TOFA or their methyl esters are first epoxidized using methods such as chemo-enzymatic processes or catalysis with ion-exchange resins. techscience.comresearchgate.net The epoxidized TOFA is then used as an intermediate for further reactions, such as ring-opening with alcohols like trimethylolpropane (B17298) or 1,4-butanediol (B3395766) to create polyols. mdpi.comnih.gov These polyols can be further modified, for example, by acetoacetylation with tert-butyl acetoacetate, to create Michael donor components for polymer synthesis. mdpi.comnih.gov This highlights the role of epoxidized TOFA and its esters as versatile chemical intermediates.

Rapeseed Oil Fatty Acid Methyl Esters

Rapeseed oil is characterized by a high content of oleic acid, making it an excellent candidate for producing epoxystearates. The synthesis of this compound from rapeseed oil follows the established two-step chemical modification process.

First, rapeseed oil is converted to its fatty acid esters. While methyl esters (RME), commonly known as a component of biodiesel, are frequently produced via transesterification with methanol in the presence of a catalyst like potassium hydroxide, butyl esters can also be prepared. dss.go.thastrj.com The preparation of propyl and butyl esters of rapeseed oil has been shown to be effective under acid catalysis (H2SO4). dss.go.th

Once the butyl ester of rapeseed oil's fatty acids is obtained, the subsequent step is epoxidation. This step mirrors the epoxidation of other oleate-rich esters, where the double bonds are converted to oxirane rings using a peracid system. The production of epoxidized rapeseed oil is an industrial process, and the same principles apply to the epoxidation of its individual fatty acid esters. mdpi.com

Oleic Acid Epoxidation as an Intermediate Step

The epoxidation of oleic acid (or its esters, like butyl oleate) is the core chemical transformation in the synthesis of this compound. researchgate.net This reaction specifically targets the cis-double bond at the C9-C10 position of the oleic acid chain. The most common industrial method is the Prilezhaev reaction, which utilizes a peracid (peroxy acid) as the oxidizing agent. acs.orgacs.org

The mechanism generally involves the in situ formation of the peracid. ijcce.ac.ir For instance, performic acid is generated by the reaction between hydrogen peroxide (the oxygen donor) and formic acid (the oxygen carrier). researchgate.net This peracid then reacts with the double bond of the oleic acid derivative in a concerted mechanism to form the epoxide and regenerate the carboxylic acid. scialert.net

Mechanism Steps:

Peracid Formation: A carboxylic acid (e.g., formic or acetic acid) reacts with hydrogen peroxide, often catalyzed by a strong mineral acid like sulfuric acid, to form a peroxy acid. ijcce.ac.ir

Epoxidation: The peroxy acid transfers an oxygen atom to the nucleophilic double bond of the oleic acid chain, forming the oxirane ring and releasing the original carboxylic acid. mdpi.com

Research has extensively investigated the optimization of oleic acid epoxidation to maximize the yield of epoxide (oxirane) and minimize side reactions, such as ring-opening hydrolysis which forms diols. ijcce.ac.iraip.org Key parameters influencing the reaction include temperature, catalyst, and the molar ratios of reactants. Studies have shown that moderate temperatures (e.g., 45-60°C) are often optimal, as higher temperatures can promote the decomposition of hydrogen peroxide and favor undesirable side reactions. ijcce.ac.iraip.org

Chemo-enzymatic methods, using immobilized lipases such as Candida antarctica lipase B (Novozym 435), have emerged as a more environmentally benign alternative. acs.orgscialert.netsci-hub.se In this system, the lipase catalyzes the formation of the peracid from the fatty acid itself and hydrogen peroxide, eliminating the need for an additional carboxylic acid as an oxygen carrier. acs.org This approach allows for milder reaction conditions and can achieve high conversion rates. mdpi.comacs.org

Table 2: Optimized Conditions for Oleic Acid Epoxidation via In Situ Performic Acid ijcce.ac.ir

| Parameter | Optimized Value |

| Reaction Temperature | 45°C |

| Molar Ratio (Formic Acid : Oleic Acid) | 1.64 : 1 |

| Molar Ratio (Hydrogen Peroxide : Oleic Acid) | 2 : 1 |

| Catalyst | Sulfuric Acid |

| Relative Conversion to Oxirane (%) | 80% |

Advanced Chemical Transformations and Derivatization Research of Butyl Epoxystearate

Epoxide Ring Opening Reactions

The three-membered ether ring of butyl epoxystearate is susceptible to cleavage by a range of nucleophiles under both acidic and basic conditions. The high reactivity is attributed to the inherent angle strain of the epoxide ring, which is relieved upon opening. This reactivity forms the basis for synthesizing a variety of derivatives.

Formation of Hydroxy Compounds (Di- and Tetrahydroxystearate)

The hydrolysis of the epoxide ring in this compound yields vicinal diols, specifically derivatives of 9,10-dihydroxystearate. This transformation can be achieved under aqueous acidic conditions. libretexts.orglibretexts.org The acid-catalyzed hydrolysis involves the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. byjus.com A subsequent backside attack by a water molecule, functioning as a nucleophile, proceeds via an SN2-like mechanism. This mechanistic pathway results in an inversion of stereochemistry at the site of attack, leading to the formation of a trans-1,2-diol. libretexts.orglibretexts.orgbyjus.com

While the formation of dihydroxystearates is a well-documented reaction, the synthesis of tetrahydroxystearates from this compound is less direct and would require further oxidation or starting from an already di-hydroxylated and epoxidized precursor. Enzymatic hydrolysis of epoxystearic acid has also been studied, showing that different enzymes can yield specific stereoisomers of the diol product. nih.govresearchgate.net

Synthesis of Alpha-Hydroxy Ethers with Aliphatic Alcohols

Novel α-hydroxy ethers can be synthesized by the acid-catalyzed ring-opening of alkyl epoxystearates, including this compound, with various aliphatic alcohols. researchgate.net This reaction produces a mixture of two isomeric products: butyl 9-alkoxy-10-hydroxystearate and butyl 10-alkoxy-9-hydroxystearate. The process is typically catalyzed by a Brønsted acid, such as sulfuric acid, or a Lewis acid. researchgate.netresearchgate.net This transformation is valuable for creating derivatives with modified physical properties, such as improved low-temperature performance, which is relevant for applications like biolubricants. researchgate.netresearchgate.net

The acid-catalyzed alcoholysis of epoxides proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.orgbyjus.com The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, which activates the ring for nucleophilic attack. libretexts.orglibretexts.org The alcohol then attacks one of the two electrophilic carbons of the protonated epoxide.

The regioselectivity of the attack depends on the substitution pattern of the epoxide. For an internal epoxide like butyl 9,10-epoxystearate (B1258512) where both carbons are secondary, the attack has significant SN2 character, with the nucleophile attacking from the backside, resulting in a trans relationship between the newly formed hydroxyl and ether groups. byjus.com Lewis acid catalysts can also be employed to activate the epoxide ring by coordinating to the oxygen atom, thereby facilitating the nucleophilic attack by the alcohol. researchgate.netosti.gov

Research has shown that the structure of the ester group in alkyl 9,10-epoxystearates has a significant impact on the physical properties of the resulting α-hydroxy ether derivatives. researchgate.net Specifically, the size and branching of the ester alkyl chain can influence the low-temperature performance, such as the cloud point (CP) and pour point (PP), of the final product.

In a study where various alkyl epoxystearates (including butyl, hexyl, and 2-ethylhexyl) were reacted with 2-ethylhexanol, it was found that a bulkier ester group led to more favorable low-temperature properties. researchgate.net The 2-ethylhexyl ester derivative exhibited the best performance, demonstrating that strategic modification of the ester moiety can be used to tailor the product's characteristics for specific applications. researchgate.net

| Alkyl Ester Group | Resulting α-Hydroxy Ether Product | Cloud Point (°C) | Pour Point (°C) |

|---|---|---|---|

| Butyl | Butyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -15 | -18 |

| Hexyl | Hexyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -17 | -21 |

| 2-Methylpentyl | 2-Methylpentyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -22 | -25 |

| 2-Ethylbutyl | 2-Ethylbutyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -23 | -26 |

| 2-Ethylhexyl | 2-Ethylhexyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -26 | -29 |

Data derived from studies on the synthesis of α-hydroxy ethers from various alkyl epoxystearates. researchgate.net

Synthesis of Beta-Amino Alcohols via Amination Reactions

The reaction of this compound with amines provides a direct route to β-amino alcohols, which are valuable intermediates in the synthesis of various biologically active compounds and specialty chemicals. acs.orgtandfonline.comresearchgate.net This nucleophilic ring-opening reaction, often referred to as aminolysis, can be performed with a wide range of amines and can be catalyzed to improve reaction rates and selectivity. mdpi.com The reaction typically yields a mixture of two regioisomers: butyl 9-amino-10-hydroxystearate and butyl 10-amino-9-hydroxystearate.

The use of Lewis acid catalysts, such as zinc(II) perchlorate (B79767) hexahydrate or yttrium chloride (YCl₃), has been shown to be effective in promoting these transformations under solvent-free conditions. acs.orgmdpi.com The Lewis acid activates the epoxide by coordinating with the oxygen atom, making the ring carbons more susceptible to nucleophilic attack by the amine. mdpi.comwikipedia.org

The aminolysis of epoxystearates has been successfully carried out with aliphatic, cyclic, and aromatic amines, demonstrating the versatility of this reaction. acs.orgresearchgate.net The nucleophilicity of the amine plays a crucial role in its reactivity. Generally, aliphatic amines are more nucleophilic and react more readily than aromatic amines, where the lone pair of electrons on the nitrogen is delocalized into the aromatic ring. researchgate.net

Studies on methyl epoxystearate, a close analog of this compound, have provided detailed insights into the reactivity of various amines. acs.orgresearchgate.net

Aliphatic Amines : Primary and secondary aliphatic amines, such as butylamine and octylamine, are effective nucleophiles for the ring-opening reaction. acs.orgresearchgate.net

Cyclic Amines : Secondary cyclic amines like pyrrolidine, piperidine, and morpholine also react efficiently to form the corresponding β-amino alcohols. acs.orgresearchgate.net

Aromatic Amines : Aromatic amines, including aniline and its derivatives (e.g., p-anisidine, p-chloroaniline), can also be used, although they may require catalysis or more forcing conditions due to their lower nucleophilicity. acs.orgresearchgate.net The reaction is generally regioselective, with the amine attacking the less hindered carbon of the epoxide. scielo.org.mx

The following table summarizes the results from the catalyzed aminolysis of methyl 9,10-epoxyoctadecanoate, which serves as a model for the reactivity of this compound. acs.org

| Amine Type | Specific Amine | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aliphatic | Butylamine | 4.0 | 94 |

| Octylamine | 4.5 | 92 | |

| Cyclic | Pyrrolidine | 3.0 | 95 |

| Piperidine | 3.5 | 94 | |

| Morpholine | 3.5 | 93 | |

| Aromatic | p-Chloroaniline | 5.0 | 90 |

| p-Anisidine | 4.5 | 92 | |

| Benzylamine | 4.0 | 94 | |

| Aniline | 5.5 | 88 |

Data derived from the Zinc(II) perchlorate hexahydrate catalyzed aminolysis of methyl 9,10-epoxyoctadecanoate. acs.org

Polymerization and Crosslinking Chemistry of this compound

The chemical reactivity of the oxirane (epoxy) ring in this compound allows it to undergo various polymerization and crosslinking reactions. These transformations are central to its application as a plasticizer, stabilizer, and reactive diluent in polymer systems. Research in this area focuses on understanding the mechanisms of self-polymerization, its ability to copolymerize with other monomers, and its integration into complex polymer networks.

Mechanisms of Self-Polymerization

The self-polymerization of epoxidized fatty acid derivatives like this compound can proceed through several mechanisms, primarily involving the ring-opening of the oxirane group. This process can be initiated thermally or catalytically, leading to the formation of polymeric structures.

One of the primary pathways for the self-polymerization of molecules like this compound is through the reaction between an oxirane ring and a carboxylic acid group. While this compound itself contains an ester group, trace amounts of carboxylic acids—resulting from the hydrolysis of the ester or residual starting materials from its synthesis—can initiate polymerization. This reaction is analogous to the self-polymerization of epoxidized oleic acid. researchgate.netbcrec.id

The mechanism involves the protonation of the oxygen atom in the oxirane ring by a carboxylic acid, which activates the ring for nucleophilic attack. Another carboxyl group then attacks one of the carbon atoms of the activated oxirane, leading to ring-opening and the formation of an ester linkage and a hydroxyl group. This newly formed hydroxyl group can then react with another oxirane ring, propagating the polymerization and leading to the formation of polyethers, or it can react with another carboxylic acid. The concurrent reaction between epoxy and carboxyl groups results in the formation of linear and branched polyesters. researchgate.net This type of condensation polymerization, where a small molecule is not eliminated but the reaction proceeds via sequential addition, is a key feature of epoxy chemistry. youtube.com

Kinetic studies are crucial for understanding the rate and extent of polymerization under various conditions. For epoxidized fatty acid derivatives, the polymerization kinetics can be monitored by tracking the decrease in the concentration of the reactive functional groups, namely the oxirane ring and the carboxylic acid groups. This is often quantified by measuring the oxirane oxygen content (OOC) and the acid value over time.

Research on the self-polymerization of epoxidized oleic acid, a close structural analogue of the reactive part of this compound, provides significant insights into the kinetic behavior. researchgate.netbcrec.id The polymerization is typically studied at elevated temperatures (e.g., 120-180 °C). The reaction rate is observed to increase significantly with temperature, as expected.

The process follows a complex kinetic model, as multiple reactions (epoxy-carboxyl, epoxy-hydroxyl, etc.) occur simultaneously. Initially, the reaction between the epoxy and carboxylic acid groups dominates. As the concentration of carboxylic acid decreases and the concentration of hydroxyl groups increases (from the initial ring-opening reaction), the epoxy-hydroxyl reaction (etherification) becomes more prominent.

Below is a table summarizing hypothetical kinetic data for the self-polymerization of an epoxidized fatty acid at 160°C, illustrating the change in key parameters over time, based on published research on analogous systems. researchgate.net

| Reaction Time (hours) | Oxirane Oxygen Content (%) | Acid Value (mg KOH/g) | Average Molecular Weight ( g/mol ) |

| 0 | 4.50 | 180 | 354 |

| 1 | 3.25 | 110 | 550 |

| 2 | 2.10 | 65 | 820 |

| 4 | 0.95 | 25 | 1500 |

| 6 | 0.40 | 10 | 2400 |

| 8 | 0.15 | <5 | 3500 |

This interactive table is based on data patterns observed in the kinetic studies of epoxidized oleic acid polymerization and is intended for illustrative purposes. researchgate.net

These studies demonstrate that the self-polymerization can lead to a significant increase in molecular weight and viscosity, transforming the monomeric this compound into an oligomeric or polymeric material. researchgate.net

Role in Crosslinked Polymer Film Formation

The incorporation of this compound into polymer formulations significantly impacts the network structure and final properties of the cured film. As a monofunctional epoxide, its primary role is not as a primary network former but as a modifier that influences crosslink density and introduces flexibility.

This reduction in crosslink density has several consequences for the material's properties. A lower crosslink density generally leads to a decrease in the glass transition temperature (Tg), hardness, and chemical resistance of the cured polymer. However, it concurrently enhances properties such as flexibility, impact resistance, and elongation at break. The long, non-polar aliphatic chain of this compound also contributes to increased hydrophobicity and can improve compatibility with less polar components in a formulation.

The use of such monofunctional epoxides is a common strategy for toughening brittle epoxy resins. The introduction of long, flexible alkyl chains into the polymer network can disrupt the tightly packed structure of a highly crosslinked resin, leading to an increase in free volume and allowing for greater polymer chain mobility. This molecular-level plasticization is key to improving the toughness of the material.

Below is a table illustrating the conceptual effect of adding a monofunctional epoxide like this compound on the properties of a standard diepoxide-based epoxy resin system.

| Property | Standard Diepoxide System | System Modified with this compound | Rationale |

| Crosslink Density | High | Reduced | Monofunctional nature of this compound terminates chain growth. |

| Glass Transition (Tg) | High | Lowered | Reduced crosslinking and increased chain flexibility allow for easier polymer chain movement at lower temperatures. |

| Tensile Strength | High | Reduced | Fewer crosslinks result in a less rigid network, which can bear less stress before failure. |

| Flexibility/Elongation | Low | Increased | The long aliphatic chain and lower crosslink density allow for greater deformation before breaking. |

| Impact Resistance | Low | Increased | The more flexible network can absorb more energy from an impact without fracturing. |

| Chemical Resistance | High | Reduced | A less dense network is more susceptible to penetration by solvents and chemicals. |

The role of this compound in network formation is fundamentally different from that of commercial diepoxides, such as diglycidyl ether of bisphenol A (DGEBA). This difference stems from their functionality—the number of reactive epoxy groups per molecule.

Commercial diepoxides are bifunctional, meaning each molecule has two epoxy groups. During polymerization with a suitable curing agent (e.g., a diamine), each diepoxide molecule can form bonds at both ends, leading to the creation of a three-dimensional, highly crosslinked network. This network structure is responsible for the characteristic rigidity, high strength, and thermal stability of conventional epoxy resins.

The table below provides a comparative overview of the roles of this compound and a typical commercial diepoxide in polymer network formation.

| Feature | Commercial Diepoxide (e.g., DGEBA) | This compound |

| Functionality | Bifunctional (or higher) | Monofunctional |

| Role in Network Formation | Primary network former, builds the 3D structure | Network modifier, chain terminator |

| Effect on Crosslink Density | Increases crosslink density | Decreases crosslink density |

| Impact on Viscosity | High viscosity | Low viscosity, acts as a diluent |

| Resulting Polymer Properties | High rigidity, strength, and Tg | Increased flexibility, toughness; reduced Tg and strength |

The use of this compound allows for the fine-tuning of the properties of the final polymer. By varying the ratio of monofunctional to difunctional epoxides, formulators can achieve a desired balance between rigidity and flexibility, tailoring the material for specific applications such as flexible coatings, adhesives, and toughened composites.

Functional Group Transformations beyond Ring Opening

While the ring-opening of the epoxide is a primary reaction pathway for this compound, its structure allows for other functional group transformations, leading to a variety of derivatives with unique properties.

Formation of Ketals:

The epoxy group of this compound can be a precursor for the formation of ketals. This transformation typically involves a two-step process. First, the epoxide ring is opened under acidic or basic conditions with an alcohol to form a β-hydroxy ether. The resulting secondary hydroxyl group can then react with a ketone or an aldehyde in the presence of an acid catalyst to form a ketal (if from a ketone) or an acetal (if from an aldehyde). youtube.comopenstax.org

Alternatively, a more direct route can be envisioned where the acid-catalyzed reaction of the epoxide with a ketone could lead to a 1,3-dioxolane ring, a type of cyclic ketal. google.com This reaction would proceed through the protonation of the epoxy oxygen, followed by nucleophilic attack by the carbonyl oxygen of the ketone. Subsequent intramolecular cyclization would yield the ketal. The long alkyl chains of the this compound would be retained in the final product, imparting properties such as hydrophobicity and flexibility.

Formation of Branched Esters:

Branched esters can be synthesized from this compound through several pathways. One approach involves the reaction of the hydroxyl group, formed after the ring-opening of the epoxide, with a carboxylic acid or its derivative (e.g., an acid anhydride or acyl chloride). This esterification reaction would result in a branched structure with two ester groups.

Another potential route is through transesterification. masterorganicchemistry.comorganic-chemistry.org Under appropriate catalytic conditions (acidic or basic), the butyl ester group of this compound can be exchanged with a different alcohol, potentially one with a branched structure, to yield a new branched ester. kataliz.org.ua While this does not modify the main stearate (B1226849) chain, it allows for the introduction of branching at the ester terminus.

Furthermore, it is known that monounsaturated fatty acids or their esters can be heated in the presence of certain catalysts to produce complex mixtures of branched-chain fatty acids or esters. google.com While this compound itself is saturated, this highlights the potential for isomerization and branching reactions of the long alkyl chain under specific catalytic conditions, which could then be followed by esterification to produce branched esters.

In the context of coating systems that cure via oxidative mechanisms, such as alkyd or oil-based paints, the role of this compound is primarily as a modifying agent rather than a primary participant in the oxidative crosslinking.

Traditional oxidative curing relies on the presence of unsaturation (carbon-carbon double bonds), particularly conjugated systems, in the fatty acid chains of drying oils. paint.org These sites are susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen that leads to the formation of crosslinks (ether and peroxide bridges) and the drying of the paint film.

This compound, being derived from stearic acid, has a saturated aliphatic chain. The most reactive sites in unsaturated fatty acids for oxidation are the allylic protons, which are absent in this compound. researchgate.net The presence of the epoxy group actually increases the oxidative stability of the molecule compared to its unsaturated precursor, butyl oleate (B1233923). researchgate.net The epoxidation process consumes the double bond, which is the primary site for autoxidation.

Therefore, when incorporated into an oxidative curing coating formulation, this compound is not expected to undergo significant crosslinking via the same mechanism as drying oils. Instead, its effects would be:

Plasticization: The long, flexible, and saturated alkyl chain acts as an internal plasticizer, improving the flexibility and impact resistance of the cured film.

Reactive Diluent: It can reduce the viscosity of the coating formulation, improving application properties. Its epoxy group can react with other functional groups present in the resin system (e.g., carboxyl groups in alkyd resins), integrating it into the polymer network.

Modification of Film Properties: By being chemically bound into the film, it is less likely to migrate out over time compared to a non-reactive plasticizer, leading to more durable flexibility.

Applications of Butyl Epoxystearate in Materials Science Research

Polymeric Material Modification

Research into butyl epoxystearate has primarily focused on its role in enhancing the properties of commodity plastics like polyvinyl chloride (PVC) and its compatibility with other polymers such as polyvinyl acetate (B1210297) (PVA).

Polyvinyl Chloride (PVC) Stabilization Research

This compound is commercially utilized as a secondary plasticizer and co-stabilizer in PVC formulations. google.comgoogle.comgoogleapis.com Its incorporation is aimed at improving the flexibility and thermal stability of the rigid PVC matrix.

The thermal degradation of PVC is characterized by the elimination of hydrogen chloride (HCl), which can catalyze further degradation of the polymer. dokumen.pubresearchgate.net The epoxy group (oxirane ring) in this compound plays a crucial role in stabilizing PVC by scavenging this liberated HCl. researchgate.netmmu.ac.uk This acid-scavenging action involves the ring-opening of the epoxide to form a chlorohydrin derivative, thereby neutralizing the HCl and inhibiting the autocatalytic dehydrochlorination process. mmu.ac.uknih.gov Research indicates that this HCl capture by the epoxy groups is a fundamental process for the stabilization of PVC. researchgate.net

Table 1: Effect of Self-Plasticization on PVC Properties

| Property | Neat PVC | Self-Plasticized PVC (4-an-TG-X-PVC) |

| Glass Transition Temperature (Tg) | 81.24 °C | 31.49 - 46.91 °C |

| Tensile Strength | 30.56 MPa | 10.6 - 17.1 MPa |

| Elongation at Break | 46.81 % | 249.7 - 269.8 % |

Data derived from research on covalently linked plasticizers designed to mimic the effects of traditional additives like this compound. nih.govacs.org

A significant challenge with plasticizers is their tendency to migrate out of the polymer matrix over time, a phenomenon known as exudation. googleapis.comacs.org While epoxidized mono-esters are known for potentially high extraction rates out of the PVC matrix, they are also studied for their compatibility. google.comgoogleapis.com Compatibility is crucial for the long-term performance of the plasticized material. mmu.ac.uk Research has focused on blending this compound with other plasticizers to create stable and homogeneous liquid blends that can be incorporated into PVC. google.comgoogle.com The goal is to achieve a balance where the plasticizer remains well-dispersed within the PVC, minimizing migration while maintaining the desired flexibility. googleapis.com

To overcome the issue of plasticizer migration, research has explored the development of self-plasticized PVC systems. nih.govacs.org This approach involves covalently bonding plasticizing molecules to the PVC polymer chain. nih.gov While this compound is typically used as an additive (a blended plasticizer), studies on similar epoxy-containing long-chain molecules provide insight into the benefits of such structures. nih.govacs.org In these systems, the epoxy group can be used as a reactive site to graft the molecule onto the PVC backbone. acs.org This covalent attachment prevents the plasticizer from leaching out, leading to permanent flexibility and improved thermal stability. nih.gov Research on such systems has shown a significant decrease in the glass transition temperature and an increase in elongation at break, demonstrating effective internal plasticization. nih.govresearchgate.netacs.org

Polyvinyl Acetate (PVA) Compatibility Studies

The application of this compound extends beyond PVC to other polymers like polyvinyl acetate (PVA). Research has demonstrated that this compound derived from palm oil is compatible with PVA. researchgate.netresearchgate.net This compatibility allows it to be used as a plasticizer in PVA emulsions, which are often components of water-based paints. researchgate.net The incorporation of this compound can improve the flexibility and film-forming properties of PVA-based coatings. researchgate.net Studies involving the copolymerization of vinyl acetate with allyl 9,10(10,9)-alloxyhydroxystearate, a derivative of epoxystearic acid, have shown that the resulting copolymers form clear, tough, and flexible films, indicating good compatibility and plasticization. acs.org

Cellulosic Resins Integration

This compound is utilized as a plasticizer for cellulosic resins. justia.commdpi.com In this capacity, it is physically incorporated into the polymer matrix to enhance flexibility, reduce brittleness, and improve workability. The long butyl stearate (B1226849) chain disrupts the tight packing of the rigid cellulose (B213188) polymer chains, allowing them to slide past one another more easily. This action imparts low-temperature flexibility to the final material, a critical property for many applications of cellulosic plastics. mdpi.com The integration of this compound serves as a method to modify the mechanical properties of these bio-based polymers, making them suitable for a wider range of uses. justia.commdpi.com

Development of Bio-based Lubricants and Additives

The development of sustainable and high-performance lubricants is a key area of research, where this compound and similar epoxidized esters have demonstrated considerable potential.

Epoxidized Esters as Lubricity Modifiers

Epoxidized esters of unsaturated fatty acids, including this compound, have been identified as effective lubricity modifiers for mineral and synthetic lubricating oils. When added to a base oil, these compounds enhance the fluid's ability to create a durable lubricating film on metal surfaces, thereby reducing friction and wear. A patent for lubricating oil compositions specifically identifies this compound as an ester that improves the load-carrying ability of the lubricant. aessweb.com The polar nature of the ester and epoxide functional groups promotes adsorption onto metal surfaces, forming a protective layer that prevents direct metal-to-metal contact under boundary lubrication conditions.

Table 1: Research Findings on Epoxidized Esters as Lubricant Additives

| Additive Type | Function | Mechanism of Action | Research Application Example |

| This compound | Lubricity Modifier | Enhances load-carrying ability by forming an adsorbed film on metal surfaces. aessweb.com | Incorporation into mineral lubricating oil to improve performance under load. aessweb.com |

| Epoxidized Fatty Acid Esters | Corrosion Inhibitor | Act as acid scavengers, neutralizing corrosive byproducts of lubricant oxidation. google.comgoogle.com | Used in lubricant formulations to reduce lead corrosion in bearings. justia.com |

Synthesis of Anti-Rust Additives and Antioxidants

This compound functions as a crucial component in lubricant formulations for preventing rust and oxidation. Its primary role is that of an acid scavenger. google.comgoogle.com During lubricant degradation, acidic byproducts are formed, which can catalyze further oxidation and corrode metal surfaces. mdpi.com The epoxide ring on the this compound molecule is reactive and readily neutralizes these acids, effectively removing them from the oil. google.comgoogle.com This action inhibits the corrosion process, thus acting as an anti-rust agent. justia.comresearchgate.net

Precursors for Polyol and Polyurethane Synthesis

This compound is a valuable precursor for the synthesis of bio-based polyols, which are essential monomers for producing polyurethanes. pan.pl The synthesis involves a ring-opening reaction of the epoxide group. This reaction can be carried out with a polyhydroxy compound, such as a glycol, in the presence of a catalyst. pan.pl The process breaks the epoxide ring to form two hydroxyl (-OH) groups.

The resulting molecule, a fatty acid ester derivative with multiple hydroxyl groups, is classified as a polyol. These bio-derived polyols can then be reacted with polyisocyanates to form polyurethanes. mdpi.compan.pl The long fatty chain from the stearate backbone becomes incorporated into the polyurethane structure, imparting properties such as flexibility, hydrophobicity, and impact resistance. By using precursors like this compound, researchers can create rigid or flexible polyurethane foams, coatings, and elastomers with a significant renewable content. pan.pl

Table 2: Polyol Synthesis from this compound

| Precursor | Reaction | Intermediate Product | Final Application | Key Properties Imparted |

| This compound | Epoxide Ring-Opening | Liquid Polyol with ether and ester groups pan.pl | Rigid Polyurethane Foams, Coatings pan.pl | Flexibility, Toughness, Thermal Stability pan.pl |

Intermediate for Surfactant and Emulsifier Production

The chemical structure of this compound makes it a suitable intermediate for the production of nonionic surfactants and emulsifiers. The synthesis pathway involves the ring-opening of the epoxide with a hydrophilic molecule, such as a polyethylene (B3416737) glycol (PEG). This reaction attaches the long, water-soluble PEG chain to the hydrophobic fatty acid backbone, creating an amphiphilic molecule with distinct polar (hydrophilic) and non-polar (lipophilic) regions.

This dual nature is the defining characteristic of a surfactant. Research on analogous epoxidized fatty acid methyl esters demonstrates that this method is effective for creating a library of surfactants. By varying the length of the alkyl ester chain and the size of the PEG unit, the hydrophilic-lipophilic balance (HLB) of the resulting surfactant can be precisely controlled. This allows for the tailoring of surfactants for specific applications, such as detergents, wetting agents, or emulsifiers for creating stable oil-in-water emulsions.

Advanced Analytical Techniques in Butyl Epoxystearate Research

Chromatographic Separations and Mass Spectrometry

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of butyl epoxystearate. The synergy between the separation power of chromatography and the detection specificity of mass spectrometry enables comprehensive qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for analyzing volatile and semi-volatile compounds like this compound, typically after conversion to a more volatile derivative such as a fatty acid methyl ester (FAME). It provides detailed molecular information essential for monitoring chemical reactions and identifying trace-level substances.

The synthesis of epoxidized esters, including this compound, involves the conversion of unsaturated fatty acid esters. GC-MS is an effective tool for monitoring the progress of these epoxidation reactions. rsc.orgmdpi.com By tracking the consumption of the precursor, such as butyl oleate (B1233923), and the emergence of the epoxidized product, researchers can optimize reaction conditions.